

Spectroscopic Profile of 5-Iodo-2-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **5-Iodo-2-nitrobenzoic acid**

Cat. No.: **B1314527**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Iodo-2-nitrobenzoic acid**, a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct experimental spectra for **5-Iodo-2-nitrobenzoic acid** (CAS Numbers: 35674-28-3, 70331-81-6), this document presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectroscopic data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Iodo-2-nitrobenzoic acid**. These predictions are derived from established principles of spectroscopy and by comparing the spectral data of analogous compounds, including 2-iodo-5-nitrobenzoic acid, 2-nitrobenzoic acid, and other substituted benzoic acids.

Table 1: Predicted ^1H NMR Data for 5-Iodo-2-nitrobenzoic acid

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.2 - 8.4	d	~2.0	H-6
~8.0 - 8.2	dd	~8.5, 2.0	H-4
~7.6 - 7.8	d	~8.5	H-3
~11.0 - 13.0	br s	-	-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 5-Iodo-2-nitrobenzoic acid

Chemical Shift (δ , ppm)	Assignment
~165	-COOH
~150	C-2
~145	C-4
~135	C-6
~130	C-3
~125	C-1
~90	C-5

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for 5-Iodo-2-nitrobenzoic acid

Wavenumber (cm ⁻¹)	Functional Group
~3200 - 2500	O-H stretch (Carboxylic acid)
~1700	C=O stretch (Carboxylic acid)
~1530, ~1350	N-O stretch (Nitro group)
~1600, ~1475	C=C stretch (Aromatic ring)
~850 - 800	C-H bend (Aromatic ring)
~750	C-I stretch

Sample Preparation: KBr pellet or Nujol mull

Table 4: Predicted Mass Spectrometry Data for 5-Iodo-2-nitrobenzoic acid

m/z	Interpretation
293	[M] ⁺ (Molecular ion)
276	[M-OH] ⁺
247	[M-NO ₂] ⁺
166	[M-I] ⁺
120	[C ₆ H ₄ COOH] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **5-Iodo-2-nitrobenzoic acid**.

- Dissolve the sample in approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]
- If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube.[1]
- The final sample volume in the NMR tube should be around 4.5 cm in depth.[1]

2. Data Acquisition:

- The NMR spectra are recorded on a spectrometer, for instance, a Bruker MR-500 spectrometer operating at 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.[2]
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[2]
- For routine ¹³C spectra of compounds up to approximately 350 Daltons, a 30° pulse with a 4-second acquisition time and no relaxation delay is recommended.[3]

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]
- Apply a drop of the solution onto a salt plate (e.g., KBr, NaCl).[4]
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate. [4]

2. Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

3. Data Acquisition:

- Place the prepared sample (salt plate or KBr pellet) in the sample holder of an FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.[5]

Mass Spectrometry (MS)

1. Sample Preparation:

- Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6]
- Further dilute an aliquot of this solution to a final concentration of about 10-100 $\mu\text{g/mL}$.[6]
- Ensure the final solution is free of any particulate matter by filtration if necessary.[6]

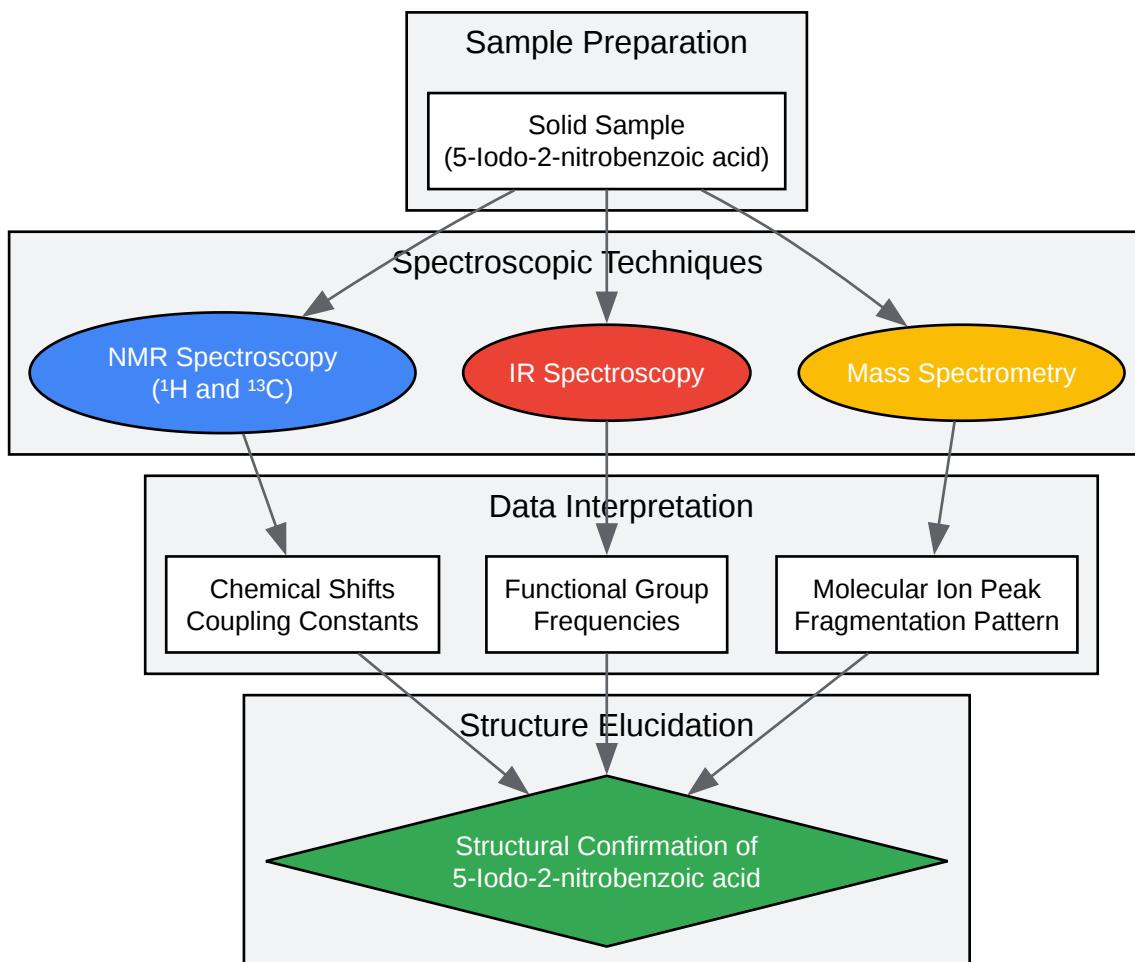
2. Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a heated probe or gas chromatography inlet.[7]
- The sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8]
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[7]
- A detector records the abundance of each ion, generating a mass spectrum.[7]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Workflow for Spectroscopic Analysis of 5-Iodo-2-nitrobenzoic Acid

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Caption: Spectroscopic analysis workflow.

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